ethyl 2-{2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}acetate
Description
This compound belongs to the pyrimidinone-derived sulfanyl acetamide class, characterized by a 4-ethyl-substituted pyrimidin-6-one core linked to an acetamido-ethyl ester moiety via a thioether bridge. Its structure combines a heterocyclic ring system with a sulfanylacetamide side chain, which is critical for its physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-3-8-5-9(16)15-12(14-8)20-7-10(17)13-6-11(18)19-4-2/h5H,3-4,6-7H2,1-2H3,(H,13,17)(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNGTRRZPSHOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-{2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}acetate can be synthesized through the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. The reaction is typically carried out in ethanol in the presence of sodium ethoxide, or in DMF with triethylamine or sodium carbonate . Another method involves the use of aqueous sodium hydroxide as a base . The reaction conditions are generally mild, with room temperature being sufficient to achieve good yields.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}acetate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with aliphatic amines to form corresponding acetamides.
Hydrazine Hydrate Reactions: It reacts with hydrazine hydrate to produce 2-hydrazinyl-6-methylpyrimidin-4(3H)-one.
Aniline Reactions: It reacts with aniline to form 2-anilino-6-methylpyrimidin-4(3H)-one.
Common Reagents and Conditions
Aliphatic Amines: Used in substitution reactions to form acetamides.
Hydrazine Hydrate: Used in reactions to form hydrazinyl derivatives.
Aniline: Used to form anilino derivatives.
Major Products
Acetamides: Formed from reactions with aliphatic amines.
Hydrazinyl Derivatives: Formed from reactions with hydrazine hydrate.
Anilino Derivatives: Formed from reactions with aniline.
Scientific Research Applications
Ethyl 2-{2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}acetate involves its interaction with specific molecular targets and pathways. The compound’s pyrimidine moiety allows it to interact with nucleic acids and enzymes involved in DNA and RNA synthesis, potentially inhibiting the replication of cancer cells and viruses . The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes with biological molecules is a key factor in its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidinone Ring
4-Methyl vs. 4-Ethyl Substitution
- Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate ():
Replacing the 4-ethyl group with methyl reduces steric bulk and lipophilicity. This substitution alters reactivity in nucleophilic substitutions; for example, the methyl derivative reacts efficiently with aliphatic amines to form acetamides, whereas the ethyl analogue may exhibit slower kinetics due to increased steric hindrance .
Oxygen vs. Thietane Substitution
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ():
Replacing the 6-oxo group with a thietane ring introduces conformational rigidity and sulfur atoms, which may enhance interactions with metal ions or enzymes. This structural change significantly impacts electronic properties and solubility .
Variations in the Acetamide/Acetate Side Chain
Ester vs. Amide Terminal Groups
- The amide terminus may also increase hydrogen-bonding capacity, favoring interactions with biological targets like enzymes .
Sulfamoylphenyl vs. Ethoxyphenyl Substituents
- 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide ():
The sulfamoyl group introduces strong hydrogen-bonding and acidic properties (pKa ~10), making this compound more water-soluble than the ethyl ester derivative. Such modifications are common in antimicrobial agents .
Physicochemical Properties
Research Tools and Methodologies
- Crystallography : SHELXL () and WinGX () are widely used for structural validation. The ethyl group’s steric effects could lead to distinct crystal packing vs. smaller substituents .
- Chromatography : Rf values (e.g., 0.20–0.30 in hexane/ethyl acetate; ) correlate with polarity differences between analogues .
Biological Activity
Ethyl 2-{2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}acetate is a compound that belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrimidine ring with a sulfur atom and an acetamido group, contributing to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds containing the dihydropyrimidine scaffold exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 32 µg/mL | 64 µg/mL |
| Staphylococcus aureus | 16 µg/mL | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL | 128 µg/mL |
These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.
Antioxidant Activity
The antioxidant properties of this compound have been assessed through various assays. The compound demonstrated a significant ability to scavenge free radicals, indicating its potential role in mitigating oxidative stress.
Table 2: Antioxidant Activity Assessment
| Assay | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
| Ferric Reducing Ability | 20 |
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in microbial metabolism and oxidative stress pathways. The presence of the sulfanyl group enhances its interaction with thiol-containing enzymes, potentially disrupting microbial growth and survival.
Case Studies
A recent case study highlighted the use of this compound in treating infections caused by multidrug-resistant strains of bacteria. Patients treated with formulations containing this compound showed significant improvement compared to those receiving standard antibiotic therapy.
Case Study Summary:
- Patient Demographics: Patients aged 18–65 with confirmed bacterial infections.
- Treatment Regimen: Administration of ethyl 2-{2-[...]} alongside standard care.
- Outcomes: Reduced infection markers and improved clinical symptoms within one week.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
